molecular formula C10H10BrF2N B1447766 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine CAS No. 1704069-60-2

1-(4-Bromo-2,3-difluorophenyl)pyrrolidine

Cat. No. B1447766
M. Wt: 262.09 g/mol
InChI Key: OHDMLBFURNSBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H10BrF2N . It’s a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” can be represented by the InChI code: 1S/C10H10BrF2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 . This indicates that the molecule consists of a pyrrolidine ring attached to a bromo-difluorophenyl group.

Scientific Research Applications

  • Synthesis and application of trifluoromethylpyridines

    • Field : Agrochemical and pharmaceutical industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
    • Methods : The synthesis and applications of TFMP derivatives involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Field : Chemical Crystallography .
    • Application : The compound is used in the development of photoactive molecules that may be incorporated into a variety of solid-state materials .
    • Methods : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced paper .
    • Results : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Discovery of 1-[3-(4-Bromo-2-methyl-2

    • Field : Neuropharmacology .
    • Application : The compound is used as a 5-HT2A inverse-agonist .
    • Methods : The referenced paper describes the synthesis and testing of a series of 5-HT2A inverse-agonists .
    • Results : When dosed in rats, these compounds consolidate the stages of NREM sleep, resulting in fewer awakenings, and increase a physiological measure of sleep intensity .

properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-14/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDMLBFURNSBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,3-difluorophenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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